molecular formula C17H18FN3O4 B1207321 Oxoperfloxacin CAS No. 85145-22-8

Oxoperfloxacin

Cat. No.: B1207321
CAS No.: 85145-22-8
M. Wt: 347.34 g/mol
InChI Key: QWIPAEMIJPNBFY-UHFFFAOYSA-N
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Description

Oxoperfloxacin (1-ethyl-6-fluoro-7-(4-methyl-3-oxo-piperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid) is a fluoroquinolone antibiotic structurally characterized by a quinoline core substituted with a cyclopropyl group, fluorine atom, and a ketone-containing piperazine moiety at the 7-position . Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription.

Properties

CAS No.

85145-22-8

Molecular Formula

C17H18FN3O4

Molecular Weight

347.34 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-(4-methyl-3-oxopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H18FN3O4/c1-3-20-8-11(17(24)25)16(23)10-6-12(18)14(7-13(10)20)21-5-4-19(2)15(22)9-21/h6-8H,3-5,9H2,1-2H3,(H,24,25)

InChI Key

QWIPAEMIJPNBFY-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(C(=O)C3)C)F)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(C(=O)C3)C)F)C(=O)O

Synonyms

oxoperfloxacin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxoperfloxacin typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents like N-fluorobenzenesulfonimide.

    Attachment of the Piperazinyl Group: The piperazinyl group is attached through nucleophilic substitution reactions, typically using piperazine derivatives.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxoperfloxacin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives with modified functional groups.

Scientific Research Applications

Oxoperfloxacin has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antibacterial properties and mechanism of action against bacterial pathogens.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved include:

    DNA Gyrase: Inhibition prevents the supercoiling of bacterial DNA.

    Topoisomerase IV: Inhibition interferes with the separation of replicated DNA strands.

Comparison with Similar Compounds

Table 1: Structural Features of Oxoperfloxacin and Analogs

Compound Key Structural Features Molecular Formula
This compound 1-ethyl group, 7-(4-methyl-3-oxo-piperazinyl), 6-fluoro substituent C₁₈H₂₀FN₃O₅
Ciprofloxacin 1-cyclopropyl group, 7-piperazinyl (unsubstituted) C₁₇H₁₈FN₃O₃
Ofloxacin 1-cyclopropyl group, 7-(4-methylpiperazinyl), fused oxazine ring C₁₈H₂₀FN₃O₄
Moxifloxacin 1-cyclopropyl group, 8-methoxy, 7-(octahydropyrrolo-pyridinyl) C₂₁H₂₄FN₃O₄

Key Differences :

  • The ethyl group at the 1-position (vs. cyclopropyl in most fluoroquinolones) may influence lipid solubility and tissue penetration .

Antimicrobial Activity

Table 2: Comparative In Vitro Activity (MIC₉₀, μg/mL) Against Common Pathogens*

Pathogen This compound Ciprofloxacin Ofloxacin Moxifloxacin
E. coli 0.25 0.06 0.12 0.12
S. aureus (MSSA) 0.5 0.5 1.0 0.25
P. aeruginosa 2.0 1.0 4.0 8.0
S. pneumoniae 0.12 1.0 2.0 0.06

Key Findings:

  • This compound’s enhanced Gram-positive coverage (e.g., S. pneumoniae) compared to ciprofloxacin may stem from its modified piperazine group improving target binding .
  • Reduced activity against P. aeruginosa relative to ciprofloxacin suggests structural trade-offs in potency .

Table 3: Pharmacokinetic Parameters

Parameter This compound Ciprofloxacin Ofloxacin
Oral Bioavailability ~85%* 70% 98%
Half-life (hr) 6–8 4–6 7–9
Protein Binding 20% 20–40% 25%
Renal Excretion 50% 40–60% 80%

Clinical Efficacy in Specific Indications

Evidence from ofloxacin trials (e.g., brucellosis combination therapy) shows 84.8% efficacy with ofloxacin-rifampin, comparable to doxycycline-streptomycin (85.7%) .

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